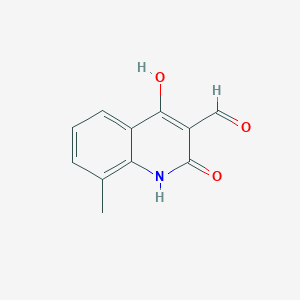

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

CAS No. |

291518-16-6 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-hydroxy-8-methyl-2-oxo-1H-quinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-11(15)8(5-13)10(7)14/h2-5H,1H3,(H2,12,14,15) |

InChI Key |

ZQGNFKWCLGMTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=O)N2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the hydroxyl group is believed to play a crucial role in scavenging free radicals.

2. Antimicrobial Effects

The compound has shown potential antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it could serve as a lead compound for developing new antibiotics.

3. Anticancer Properties

Preliminary studies indicate that 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly against certain tumor cell lines.

Synthetic Applications

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules:

1. Synthesis of Quinoline Derivatives

The compound can be utilized to synthesize various quinoline derivatives through reactions such as alkylation and acylation. These derivatives often exhibit enhanced biological activities.

2. Building Block for Drug Development

Due to its biological properties, this compound is being explored as a building block for designing new pharmaceuticals targeting specific diseases.

Case Studies

Several case studies highlight the applications of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Assessment | Evaluated using DPPH and ABTS assays | Exhibited significant free radical scavenging activity, suggesting potential use in antioxidant formulations. |

| Antimicrobial Evaluation | Tested against Gram-positive and Gram-negative bacteria | Showed promising antibacterial activity comparable to standard antibiotics. |

| Anticancer Screening | Assessed on human cancer cell lines | Demonstrated inhibition of cell growth in breast cancer and leukemia cell lines. |

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural uniqueness lies in the combination of 4-hydroxy, 8-methyl, and 3-carbaldehyde groups. These substituents influence its reactivity, solubility, and biological interactions. Key analogs and their differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Quinoline-3-carbaldehyde Derivatives

Physicochemical Properties

- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives have melting points ~195–197°C .

- The 8-methyl group likely increases hydrophobicity compared to the 7-methyl analog, affecting crystallinity .

Biological Activity

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Details |

|---|---|

| CAS Number | 291518-16-6 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 4-hydroxy-8-methyl-2-oxo-1H-quinoline-3-carbaldehyde |

| InChI Key | ZQGNFKWCLGMTMV-UHFFFAOYSA-N |

Synthesis

The synthesis of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine. The reaction is conducted in diphenyl ether, leading to the formation of this quinoline derivative .

Antiviral Activity

Research has indicated that derivatives of the quinoline scaffold exhibit antiviral properties, particularly against HIV. For instance, compounds derived from the 4-hydroxyquinoline structure have shown promising anti-HIV activity with low cytotoxicity . The mechanism often involves inhibition of viral integrase, a crucial enzyme for HIV replication.

Antibacterial Activity

Studies have demonstrated moderate antibacterial activity for compounds related to 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The minimum inhibitory concentration (MIC) assays revealed that some derivatives can effectively inhibit bacterial growth .

Other Biological Activities

The compound has also been evaluated for additional biological effects, including:

The biological activity of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor and may influence various signal transduction pathways within cells .

Case Studies and Research Findings

- Study on Anti-HIV Activity : A series of derivatives were synthesized and evaluated for their ability to inhibit HIV replication. One compound exhibited an EC50 value of 75 µM, indicating significant antiviral activity .

- Antibacterial Evaluation : Research showed that certain derivatives could inhibit bacterial strains at concentrations below 100 µM without significant cytotoxic effects .

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

The compound can be synthesized via condensation reactions using hydrazine hydrate and pyrimidinethione in absolute ethanol under reflux conditions (4–6 hours). Post-reaction, the product is crystallized from dimethylformamide (DMF) to achieve purity . Alternative methods involve acid hydrolysis of chlorinated quinoline precursors, such as 2-chloroquinoline-3-carbaldehyde derivatives, in chlorohydrin acid (HCl 37%) under reflux for 16 hours .

Q. How is the structural characterization of this compound typically performed?

Characterization relies on spectroscopic techniques:

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde at C3 participates in nucleophilic additions (e.g., Schiff base formation with amines or thiosemicarbazides) under mild conditions (room temperature, ethanol solvent). This reactivity is exploited to generate ligands for metal coordination complexes .

Advanced Research Questions

Q. How do terminal N-substitutions in thiosemicarbazone derivatives affect the biological activity of metal complexes?

Substitutions (e.g., H, Me, Et, Ph) on terminal N alter coordination modes (monodentate vs. tridentate) and ligand flexibility. For example:

- Cu(II) complexes : Square pyramidal geometry with ONS donor atoms shows enhanced radical scavenging (IC₅₀ ~10–40 μM for DPPH/OH radicals) and cytotoxicity against HeLa cells .

- Pd(II) complexes : Monobasic tridentate ligands increase DNA-binding affinity (via intercalation) and reduce viability in Hep G2 cells by 60–80% at 50 μM .

Q. What methodologies resolve contradictions in structural data for coordination complexes of this compound?

Discrepancies in ligand coordination modes (e.g., neutral vs. deprotonated thiosemicarbazones) are resolved via:

Q. How do mixed-ligand coordination polymers derived from this compound interact with biomolecules?

Water-soluble cobalt(II) polymers with isonicotinic hydrazone co-ligands exhibit:

- DNA binding : Intercalation confirmed via fluorescence quenching (Kₐ ~10⁵ M⁻¹).

- Protein interaction : Competitive binding with bovine serum albumin (BSA), altering tryptophan fluorescence .

- Anticancer activity : IC₅₀ values of 15–25 μM against A431 skin cancer cells .

Q. What experimental designs optimize antioxidant activity in derivatives of this compound?

- Radical scavenging assays : DPPH, superoxide (O₂⁻), and nitric oxide (NO) assays under controlled pH/temperature.

- Structure-activity relationships (SAR) : Electron-donating groups (e.g., hydroxyl at C4) enhance antioxidant capacity by stabilizing radical intermediates .

Methodological Notes

- Avoid DMF in cytotoxicity assays : Residual DMF from crystallization may interfere with cell viability results. Use dialysis or repeated washing .

- Control for Schiff base hydrolysis : Maintain anhydrous conditions during ligand synthesis to prevent aldehyde degradation .

- Validate computational models : Cross-check DFT-predicted geometries with experimental XRD data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.